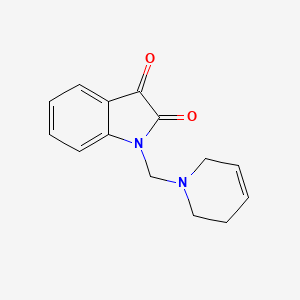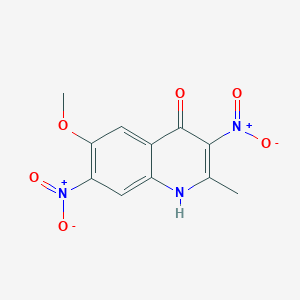![molecular formula C17H13NO2 B4965513 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)
2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol
説明
2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol, commonly known as HQNO, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. HQNO belongs to the class of quinolone antibiotics and is known for its potent antimicrobial properties.
科学的研究の応用
Synthesis and Stability of Metal Complexes
2-Vinyl-8-quinolinol, a compound structurally similar to 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol, has been synthesized through the Wittig reaction. Research by Yoneda and Azumi (1984) focused on the stability constants of chelates formed with divalent metals. These chelates were found to be less stable than those of 8-quinolinol and 2-methyl-8-quinolinol, suggesting potential applications in selective metal complexation (Yoneda & Azumi, 1984).
Bioimaging Applications
Zhu et al. (2018) developed a compound structurally related to this compound as a fluorometric and colorimetric dual-modal pH probe. This compound showed remarkable fluorescence intensity changes and colorimetric responses with pH variations. It has been successfully applied in live cell imaging, demonstrating potential in biological and chemical sensing applications (Zhu et al., 2018).
Synthesis of Quinoline Derivatives
The synthesis of quinoline derivatives, which include structures similar to this compound, is an important area of organic chemistry. Ryabukhin and Vasil’ev (2008) explored the intramolecular cyclization of N-aryl-3-phenylprop-2-ynamides, leading to the formation of 4-arylquinolin-2(1H)-ones. This method has potential applications in the synthesis of biologically active quinoline compounds (Ryabukhin & Vasil’ev, 2008).
Hydrophobic Quinolinols in Solvent Impregnated Resins
Sparfel and Cote (2004) reported the synthesis of highly hydrophobic 7‐substituted 8‐quinolinols, including a vinyl-substituted derivative. These compounds, when used in solvent impregnated resins (SIRs), demonstrated significantly lower reagent losses due to aqueous solubility compared to other reagents. This suggests potential applications in solvent extraction processes (Sparfel & Cote, 2004).
Electronic Transition Properties in Polymer Systems
Sun et al. (2009) studied a molecule combining poly(p-phenylenevinylene) with tris(8-quinolinolate)aluminum, sharing structural similarities with this compound. Their research into the absorption spectra and electronic transition properties suggests applications in materials science, particularly in developing polymers with specific electronic and optical properties (Sun et al., 2009).
特性
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-6-12(7-10-14)5-8-13-11-17(20)15-3-1-2-4-16(15)18-13/h1-11,19H,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNUAHLVPYNHLQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)



![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)